Cas no 2229261-88-3 (6-(1H-pyrazol-1-yl)hexanal)

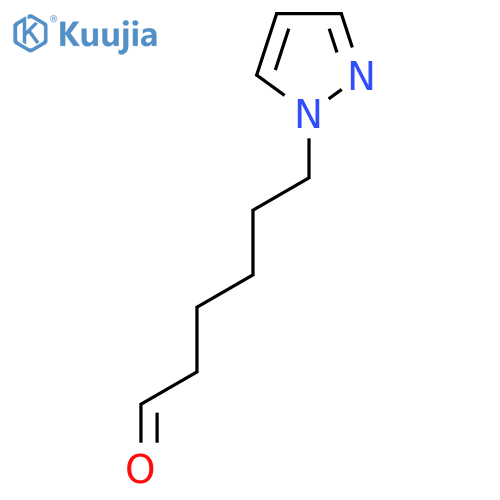

6-(1H-pyrazol-1-yl)hexanal structure

商品名:6-(1H-pyrazol-1-yl)hexanal

6-(1H-pyrazol-1-yl)hexanal 化学的及び物理的性質

名前と識別子

-

- 6-(1H-pyrazol-1-yl)hexanal

- 2229261-88-3

- SCHEMBL14960017

- EN300-1729995

-

- インチ: 1S/C9H14N2O/c12-9-4-2-1-3-7-11-8-5-6-10-11/h5-6,8-9H,1-4,7H2

- InChIKey: JWAOBRKYHJQKLM-UHFFFAOYSA-N

- ほほえんだ: O=CCCCCCN1C=CC=N1

計算された属性

- せいみつぶんしりょう: 166.110613074g/mol

- どういたいしつりょう: 166.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 34.9Ų

6-(1H-pyrazol-1-yl)hexanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1729995-10.0g |

6-(1H-pyrazol-1-yl)hexanal |

2229261-88-3 | 10g |

$5467.0 | 2023-06-04 | ||

| Enamine | EN300-1729995-10g |

6-(1H-pyrazol-1-yl)hexanal |

2229261-88-3 | 10g |

$5467.0 | 2023-09-20 | ||

| Enamine | EN300-1729995-5g |

6-(1H-pyrazol-1-yl)hexanal |

2229261-88-3 | 5g |

$3687.0 | 2023-09-20 | ||

| Enamine | EN300-1729995-0.05g |

6-(1H-pyrazol-1-yl)hexanal |

2229261-88-3 | 0.05g |

$1068.0 | 2023-09-20 | ||

| Enamine | EN300-1729995-0.25g |

6-(1H-pyrazol-1-yl)hexanal |

2229261-88-3 | 0.25g |

$1170.0 | 2023-09-20 | ||

| Enamine | EN300-1729995-2.5g |

6-(1H-pyrazol-1-yl)hexanal |

2229261-88-3 | 2.5g |

$2492.0 | 2023-09-20 | ||

| Enamine | EN300-1729995-0.1g |

6-(1H-pyrazol-1-yl)hexanal |

2229261-88-3 | 0.1g |

$1119.0 | 2023-09-20 | ||

| Enamine | EN300-1729995-0.5g |

6-(1H-pyrazol-1-yl)hexanal |

2229261-88-3 | 0.5g |

$1221.0 | 2023-09-20 | ||

| Enamine | EN300-1729995-1.0g |

6-(1H-pyrazol-1-yl)hexanal |

2229261-88-3 | 1g |

$1272.0 | 2023-06-04 | ||

| Enamine | EN300-1729995-5.0g |

6-(1H-pyrazol-1-yl)hexanal |

2229261-88-3 | 5g |

$3687.0 | 2023-06-04 |

6-(1H-pyrazol-1-yl)hexanal 関連文献

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

2229261-88-3 (6-(1H-pyrazol-1-yl)hexanal) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 249916-07-2(Borreriagenin)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量